2-(Thiazol-5-yl)morpholine
Description
2-(Thiazol-5-yl)morpholine is a heterocyclic compound combining a morpholine ring (a six-membered saturated ring with one oxygen and one nitrogen atom) and a thiazole moiety (a five-membered ring containing nitrogen and sulfur) at the 5-position of the thiazole. This structural configuration confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.
Properties
Molecular Formula |
C7H10N2OS |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2-(1,3-thiazol-5-yl)morpholine |
InChI |
InChI=1S/C7H10N2OS/c1-2-10-6(3-8-1)7-4-9-5-11-7/h4-6,8H,1-3H2 |
InChI Key |
HHNYOMKYGGJLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CN=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-5-yl)morpholine typically involves the reaction of thiazole derivatives with morpholine. One common method is the nucleophilic substitution reaction where a halogenated thiazole reacts with morpholine under basic conditions. For example, 2-bromo-5-thiazole can be reacted with morpholine in the presence of a base such as potassium carbonate to yield 2-(Thiazol-5-yl)morpholine.
Industrial Production Methods
Industrial production methods for 2-(Thiazol-5-yl)morpholine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like potassium carbonate or sodium hydride are commonly used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can yield dihydrothiazoles.
Scientific Research Applications
2-(Thiazol-5-yl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the production of dyes, fungicides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Thiazol-5-yl)morpholine involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analog: 4-(Thiazol-2-yl)morpholine
Key Differences :
- Substituent Position : The thiazole ring is attached at the 2-position in 4-(Thiazol-2-yl)morpholine (CAS 21429-06-1) versus the 5-position in the target compound. This positional isomerism significantly impacts electronic distribution, solubility, and biological activity.
- Hazards :
- Acute Toxicity : 4-(Thiazol-2-yl)morpholine is classified as Category 4 for oral toxicity (H302) and Category 2A for eye irritation (H319) .
- Skin/Irritation : It causes skin irritation (H315) and respiratory tract irritation (H335) .
By contrast, 2-(Thiazol-5-yl)morpholine’s toxicity profile remains uncharacterized in the evidence, though substituent position may modulate these effects.
- Stability and Storage : 4-(Thiazol-2-yl)morpholine requires storage at 2–8°C in dry conditions to prevent decomposition or hazardous reactions . Similar precautions likely apply to the 5-yl analog, but experimental confirmation is needed.
Table 1: Comparison of 4-(Thiazol-2-yl)morpholine and Thiazol-5-yl Derivatives
Thiazole-Based Heterocycles
Thiazol-5-ylmethyl Carbamates ()
Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-isobutoxycarbonylamino-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate demonstrate the versatility of the thiazol-5-yl group in drug design. These derivatives are often used as protease inhibitors or antitumor agents. Unlike 2-(Thiazol-5-yl)morpholine, these structures incorporate complex stereochemistry and bulky substituents, enhancing target specificity but complicating synthesis .
Pyridine-Thiazole Hybrids ()
Examples like 2-[6-[2-(3-pyridinyl)-5-thiazolyl]-2-pyridinyl]-pyrimidine highlight the role of thiazole rings in stabilizing π-π interactions with biological targets. The morpholine ring in 2-(Thiazol-5-yl)morpholine may offer superior solubility compared to pyridine-based analogs, which are often lipophilic .
Thiazole Thiosemicarbazones ()
Thiosemicarbazones with thiazole moieties (e.g., 1-(4-Methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone) exhibit potent cytotoxicity against MCF-7 cancer cells. While 2-(Thiazol-5-yl)morpholine’s bioactivity is undocumented, its morpholine ring could reduce toxicity compared to thiosemicarbazones, which often require careful handling due to mutagenic risks .
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